molecular formula C18H20O2 B3029817 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde CAS No. 796047-09-1

2-(Benzyloxy)-5-(tert-butyl)benzaldehyde

Cat. No. B3029817
CAS RN: 796047-09-1
M. Wt: 268.3
InChI Key: UJTIMZSCOMGULE-UHFFFAOYSA-N
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Description

The compound of interest, 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde, is a benzaldehyde derivative with a benzyloxy substituent at the 2-position and a tert-butyl group at the 5-position on the benzene ring. This structure suggests potential reactivity typical of benzaldehydes, as well as steric effects due to the bulky tert-butyl group.

Synthesis Analysis

The synthesis of related compounds with tert-butyl groups and benzaldehyde functionalities has been explored in various studies. For instance, the synthesis of 5-tert-butyl-2-hydroxy-benzaldehyde was achieved through hydroformylation catalyzed by magnesium methoxide . Another study reported the synthesis of 3-Bromo-5-tert-butyl-2-hydroxy-benzaldehyde from bromine and 5-tert-butyl-2-hydroxy-benzaldehyde in acetic acid . These methods could potentially be adapted for the synthesis of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde by considering the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl groups has been characterized in several studies. For example, the structure of 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) was determined by X-ray analysis, revealing significant dihedral angles between substituents and the benzene ring plane . This suggests that the tert-butyl group in 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde would likely introduce steric hindrance, affecting the molecule's reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of tert-butyl groups in various chemical reactions has been documented. For instance, tert-butoxy radicals generated from di-tert-butyl peroxide react with phenols to yield phenoxy radicals . Additionally, the oxidation of benzyl and allyl ethers to esters by hypervalent (tert-butylperoxy)iodanes has been observed . These studies indicate that the tert-butyl group can participate in radical reactions and oxidation processes, which could be relevant for the chemical reactions of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives with tert-butyl groups can be inferred from related compounds. For example, the synthesis and characterization of 5-tert-butyl-2-hydroxy-benzaldehyde provided insights into its yield, optimal reaction conditions, and characterization by NMR . Similarly, the synthesis of 2,5-Di-tert-butyl-1,4-di-(p-benzoic acid oxyl) benzene yielded white acicular crystals with a melting point of 340°C . These findings suggest that 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde would have distinct physical properties such as melting point and solubility, which could be characterized using similar analytical techniques.

Scientific Research Applications

Synthetic Phenolic Antioxidants and Environmental Impact

Synthetic Phenolic Antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are crucial in various industries for prolonging product shelf life by retarding oxidative reactions. However, their environmental occurrence, human exposure, and toxicity have raised concerns. These SPAs, along with their transformation products, have been detected in different environmental matrices and human tissues. The exposure pathways include food intake, dust ingestion, and the usage of personal care products. Toxicity studies indicate potential hepatic toxicity and endocrine-disrupting effects, with some SPAs possibly being carcinogenic. For future research, exploring the contamination and environmental behaviors of novel high molecular weight SPAs, understanding the toxicity effects of co-exposure to several SPAs, and developing SPAs with lower toxicity and migration ability are recommended (Liu & Mabury, 2020).

Biodegradation of Ether Oxygenates in Soil and Groundwater

Ethyl tert-butyl ether (ETBE), a gasoline ether oxygenate, undergoes biodegradation in soil and groundwater. Microorganisms capable of aerobically degrading ETBE as a carbon and energy source, or via cometabolism using alkanes, have been identified. The degradation process involves several intermediates and is influenced by the presence of co-contaminants which may either limit or enhance ETBE biodegradation. Although the potential for anaerobic biodegradation of ETBE exists, it is less understood. This review emphasizes the need for further exploration of ETBE degradation mechanisms, particularly under anaerobic conditions, and the application of bioaugmentation and biostimulation techniques for enhancing ETBE degradation in contaminated sites (Thornton et al., 2020).

Catalytic Non-Enzymatic Kinetic Resolution

Catalytic non-enzymatic kinetic resolution (KR) has become significant in asymmetric organic synthesis, providing high enantioselectivity and yield for products and recovered starting materials. This review covers the principal developments in catalytic non-enzymatic KR since 2004, providing an update on various types of compounds that have been resolved through this method, such as alcohols, epoxides, amines, alkenes, and sulfur compounds. The advancements highlight the importance of non-enzymatic KR as an area in asymmetric synthesis (Pellissier, 2011).

Polymer Membranes for Fuel Oxygenate Purification

The review focuses on the use of polymer membranes, particularly in the purification of Methyl Tert-butyl Ether (MTBE), a popular fuel additive. It discusses the challenges in obtaining pure MTBE and explores various polymer membranes and their efficiency in separating the azeotropic methanol/MTBE mixture. The most effective materials include poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes, with mixed matrix membranes showing high overall operational stability. The review is crucial for understanding the advancements in membrane technology for MTBE purification (Pulyalina et al., 2020).

properties

IUPAC Name

5-tert-butyl-2-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-18(2,3)16-9-10-17(15(11-16)12-19)20-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTIMZSCOMGULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716778
Record name 2-(Benzyloxy)-5-tert-butylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-5-(tert-butyl)benzaldehyde

CAS RN

796047-09-1
Record name 2-(Benzyloxy)-5-tert-butylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of compound 2 (614.5 g, 3.33 mol) in DMF (3.5 L) was added K2CO3 (953 g, 6.90 mol) and benzyl chloride (480 g, 3.80 mol). The mixture was heated to 90° C. and left stirring for 3 hours. The suspension was cooled to room temperature, then MTBE (2 L) was added, followed by water (12 L). The mixture was then stirred for 10 minutes and the aqueous layer was separated and extracted with MTBE (2 L×3). The organic layers were combined and washed with water (2 L×2) and brine (1.5 L×1) and concentrated to give compound 3 as a light-yellow solid. 1H NMR (DMSO-d6; 400 MHz) δ 10.42 (s), δ 7.71 (m), δ 7.51 (m), δ 7.43 (m), δ 7.35 (m), δ 7.24 (m), δ 5.27 (s), δ 1.26 (s).
Quantity
614.5 g
Type
reactant
Reaction Step One
Name
Quantity
953 g
Type
reactant
Reaction Step One
Quantity
480 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 L
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two
Name
Quantity
12 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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